molecular formula C8H10ClN B14867106 3-(Chloromethyl)-4,5-dimethylpyridine

3-(Chloromethyl)-4,5-dimethylpyridine

Cat. No.: B14867106
M. Wt: 155.62 g/mol
InChI Key: SBGFIUFBIRHMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-4,5-dimethylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4,5-dimethylpyridine typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4,5-dimethylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include derivatives where the chloromethyl group is replaced by other functional groups.

    Oxidation: Oxidation can lead to the formation of pyridine carboxylic acids.

    Reduction: Reduction can yield various alcohol derivatives.

Scientific Research Applications

3-(Chloromethyl)-4,5-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4,5-dimethylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. These interactions can modulate biological pathways and lead to desired effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine: Lacks the dimethyl groups, making it less sterically hindered.

    4,5-Dimethylpyridine: Lacks the chloromethyl group, affecting its reactivity.

Uniqueness

3-(Chloromethyl)-4,5-dimethylpyridine is unique due to the presence of both the chloromethyl and dimethyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications.

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

3-(chloromethyl)-4,5-dimethylpyridine

InChI

InChI=1S/C8H10ClN/c1-6-4-10-5-8(3-9)7(6)2/h4-5H,3H2,1-2H3

InChI Key

SBGFIUFBIRHMLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1C)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.